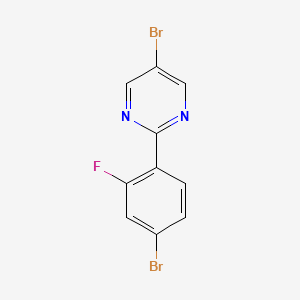
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: This compound . Its molecular formula is C10H6Br2FN2 , and its molecular weight is approximately 253.07 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine involves several steps. One common approach is the Suzuki–Miyaura coupling reaction In this reaction, a boron reagent (such as arylboronic acid or boronic ester) reacts with an aryl halide (bromo or fluorophenyl) in the presence of a palladium catalyst . The specific synthetic route may vary depending on the desired substitution pattern and reaction conditions.
Industrial Production Methods: While industrial-scale production methods are not widely documented, the compound can be synthesized in the laboratory using the Suzuki–Miyaura coupling or other suitable methods.
Analyse Chemischer Reaktionen
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine can undergo various chemical reactions:
- Substitution Reactions : The bromo and fluorophenyl groups make it susceptible to nucleophilic substitution reactions.
- Reduction Reactions : Reduction of the bromo or fluorophenyl group can yield different derivatives.
- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions with various nucleophiles.
Common reagents include boron reagents (for cross-coupling), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine finds applications in:
- Medicinal Chemistry : It serves as a scaffold for designing potential drug candidates due to its structural features.
- Biological Studies : Researchers use it as a probe to study biological processes.
- Materials Science : It may be incorporated into materials for specific properties.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, similar compounds include:
These compounds share structural similarities but differ in substituents and properties.
Eigenschaften
CAS-Nummer |
1260808-05-6 |
|---|---|
Molekularformel |
C10H5Br2FN2 |
Molekulargewicht |
331.97 g/mol |
IUPAC-Name |
5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Br2FN2/c11-6-1-2-8(9(13)3-6)10-14-4-7(12)5-15-10/h1-5H |
InChI-Schlüssel |
UDRZAKPXJOBQKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)C2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


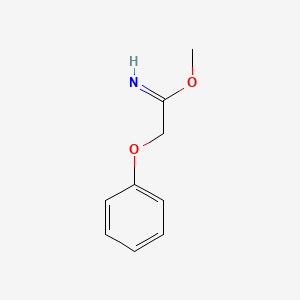

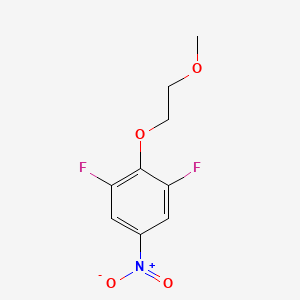
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
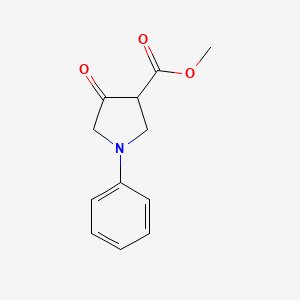

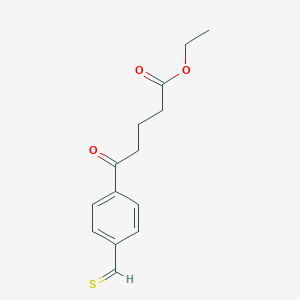
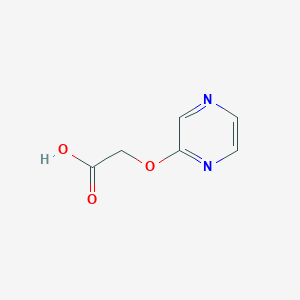
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
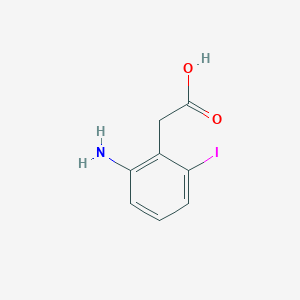
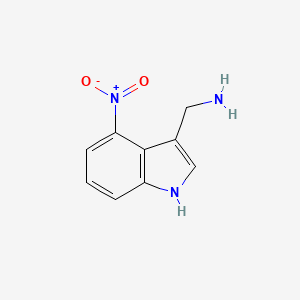
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13089683.png)
